trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester

Description

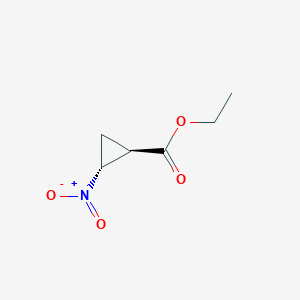

trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester is a cyclopropane derivative featuring a nitro (-NO₂) group at the trans-2 position and an ethyl ester (-COOEt) functional group. Cyclopropane esters are valued for their strained ring systems, which confer unique reactivity and stability profiles . The nitro group, a strong electron-withdrawing substituent, likely enhances electrophilicity and influences intermolecular interactions compared to other substituents.

Properties

IUPAC Name |

ethyl (1R,2R)-2-nitrocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGGYQYMJUQDKO-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The nitro group can be introduced through nitration reactions, and the esterification can be achieved using standard esterification techniques with ethanol and an acid catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester can undergo oxidation reactions to form nitroso or nitrate derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the ester moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique cyclopropane structure allows for various transformations, making it a valuable building block for chemists. The compound can undergo reactions such as nucleophilic substitutions and cycloadditions, facilitating the creation of diverse chemical entities .

Synthetic Routes

The synthesis typically involves the cyclopropanation of suitable precursors, often utilizing ethyl diazoacetate and nitroalkenes under specific catalytic conditions. This process can be optimized using continuous flow reactors to enhance yield and purity .

Biological Research

Pharmaceutical Development

In medicinal chemistry, this compound is investigated for its potential bioactivity. The compound's nitro and ester functional groups can influence its interaction with biological targets, making it a candidate for drug development. Studies have shown that derivatives of this compound may exhibit anti-inflammatory and antimicrobial properties, positioning it as a promising lead in pharmaceutical research .

Mechanism of Action

The mechanism involves the nitro group participating in redox reactions while the ester undergoes hydrolysis or substitution. These interactions can lead to reactive intermediates that affect biological pathways, providing insights into disease mechanisms and therapeutic targets .

Industrial Applications

Agrochemicals and Fine Chemicals

In the industrial sector, this compound is utilized in the production of agrochemicals and fine chemicals. Its reactivity allows it to serve as an intermediate in synthesizing herbicides, insecticides, and other specialty chemicals. The compound's ability to form complex structures enhances its utility in developing new products for agricultural applications .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for complex organic molecules through various transformations. |

| Medicinal Chemistry | Investigated for potential anti-inflammatory and antimicrobial properties. |

| Industrial Production | Serves as an intermediate in synthesizing agrochemicals and fine chemicals. |

Case Study: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound derivatives against various pathogens. Results indicated significant activity against strains such as E. coli and S. aureus, highlighting the compound's potential in developing new antimicrobial agents.

Case Study: Drug Development

Research focused on synthesizing analogs of this compound revealed promising results in inhibiting specific enzymes linked to inflammatory responses. This study underscores the compound's relevance in designing novel therapeutics for inflammatory diseases .

Mechanism of Action

The mechanism of action of trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester involves its reactivity due to the strained cyclopropane ring and the electron-withdrawing nitro group. The cyclopropane ring is prone to ring-opening reactions, which can lead to the formation of various reactive intermediates. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Key Findings:

Substituent Effects: The nitro group (-NO₂) in this compound is more electron-withdrawing than the phenyl (-Ph) or methyl (-CH₃) groups in analogs , which may increase reactivity toward nucleophilic substitution or reduction reactions.

Molecular Weight and Stability: The estimated molecular weight (~159 g/mol) is lower than dichloroethenyl or m-tolyl derivatives but higher than the fluoro analog . Stability may be reduced compared to non-nitro analogs due to the nitro group’s tendency to participate in redox reactions or decompose under heat.

Synthetic Utility: Analogous cyclopropane esters (e.g., methylenecyclopropanecarboxylic acid ethyl ester) are used in polymer synthesis , suggesting that the nitro variant could serve as a monomer for functionalized polymers. The nitro group’s conversion to amines (via reduction) may make it a valuable intermediate in pharmaceutical synthesis, similar to fluoro or phenyl analogs .

Research Implications and Limitations

Limitations :

- Physical properties (e.g., melting/boiling points, solubility) are inferred and require experimental validation.

- Safety considerations (e.g., shock sensitivity of nitro compounds) must be addressed in future studies.

Biological Activity

Trans-2-nitro-cyclopropanecarboxylic acid ethyl ester is a cyclopropane derivative known for its unique structural features and potential biological activities. Cyclopropane compounds, due to their strained ring structure, often exhibit distinctive reactivity and biological properties, making them valuable in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's molecular formula is , characterized by a cyclopropane ring with a nitro group and an ethyl ester functional group. The presence of the nitro group can influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various biological molecules. The cyclopropane moiety can undergo electrophilic ring-opening reactions, leading to the formation of reactive intermediates that may inhibit enzymatic activity or interfere with cellular pathways.

1. Antimicrobial Properties

Research indicates that cyclopropane derivatives, including this compound, may exhibit antimicrobial effects. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes, contributing to their efficacy against various pathogens .

2. Antitumor Activity

Studies have shown that certain cyclopropane derivatives possess antitumor properties. The introduction of a cyclopropane ring can enhance the potency of anticancer agents by improving their ability to bind to target proteins involved in cancer progression .

3. Enzyme Inhibition

Cyclopropane compounds are also known to act as enzyme inhibitors. For instance, they may inhibit key enzymes involved in metabolic pathways by forming stable complexes with active sites, thus preventing substrate access .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 30 |

| Pseudomonas aeruginosa | 12 | 70 |

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | 70 |

| HeLa (Cervical Cancer) | 30 | 65 |

Q & A

Q. How can researchers validate the structural integrity of trans-2-nitro-cyclopropanecarboxylic acid ethyl ester post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., trans coupling constants, ~5–7 Hz) and nitro group positioning. FT-IR verifies ester carbonyl (~1740 cm⁻¹) and nitro (~1530 cm⁻¹) stretches. GC-MS or HPLC-MS ensures purity (>95%) and detects byproducts like cis-isomers or hydrolyzed acids .

Q. What are the stability challenges for this compound under varying storage conditions?

- Methodological Answer : Stability studies under humidity (40–80% RH), temperature (4–40°C), and light exposure should be conducted. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) paired with HPLC monitoring reveal ester hydrolysis as the primary degradation pathway. Storage in amber vials at –20°C under desiccant is recommended .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ring-opening vs. nitro reduction) influence the functionalization of this compound?

- Methodological Answer : Mechanistic studies using DFT calculations predict ring strain (cyclopropane) and nitro group electrophilicity drive reactivity. For example, nitro reduction (H₂/Pd-C) may precede ring-opening under acidic conditions. Kinetic profiling (e.g., in situ IR or NMR) quantifies pathway dominance .

- Data Contradiction : While nitro groups typically stabilize cyclopropanes, conflicting reports suggest ring-opening dominates in polar protic solvents (e.g., MeOH/H₂O), requiring controlled reagent stoichiometry .

Q. What analytical strategies resolve contradictions in reported biological activity data for nitro-cyclopropane derivatives?

- Methodological Answer : Meta-analyses of in vitro assays (e.g., enzyme inhibition, cytotoxicity) should standardize protocols (e.g., cell lines, incubation times). Multivariate regression identifies confounding variables (e.g., solvent DMSO vs. ethanol). For example, ester hydrolysis in cell media may skew IC₅₀ values, necessitating stability-correlated activity assessments .

Q. How can computational models predict the reactivity of trans-2-nitro-cyclopropanecarboxylic acid ethyl ester in complex reaction systems?

- Methodological Answer : Molecular dynamics simulations coupled with transition state theory model cyclopropane strain release and nitro group interactions. Parameterize models using experimental kinetic data (e.g., Arrhenius plots) and validate against synthetic outcomes. For example, predict regioselectivity in Diels-Alder reactions .

Data-Driven Insights Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.